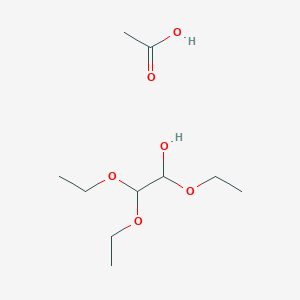![molecular formula C17H20O2 B14327906 Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- CAS No. 104330-36-1](/img/structure/B14327906.png)
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- is an organic compound with the molecular formula C16H18O and a molecular weight of 226.3135 . . It is characterized by a benzene ring substituted with a methoxy group and a phenylpropoxy group, making it a derivative of anisole and phenylpropane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- typically involves the reaction of 4-methoxybenzyl chloride with 3-phenylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- involves its interaction with various molecular targets. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles . The phenylpropoxy group can participate in hydrophobic interactions with biological targets, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-phenoxy-: Similar structure but with a phenoxy group instead of a phenylpropoxy group.
Benzene, 1-methoxy-4-propyl-: Contains a propyl group instead of a phenylpropoxy group.
Benzene, 1-methoxy-3-methyl-: Substituted with a methyl group at the meta position.
Uniqueness
Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- is unique due to the presence of both a methoxy group and a phenylpropoxy group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
104330-36-1 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methoxy-4-(3-phenylpropoxymethyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-17-11-9-16(10-12-17)14-19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3 |
InChI Key |
OHFXSKNLHMJELS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




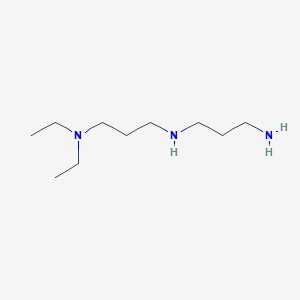
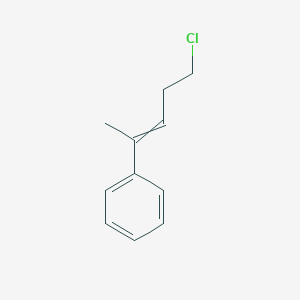


![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
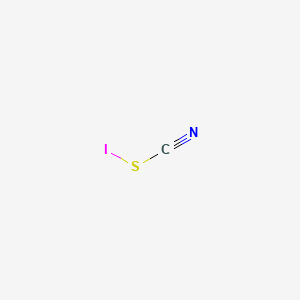
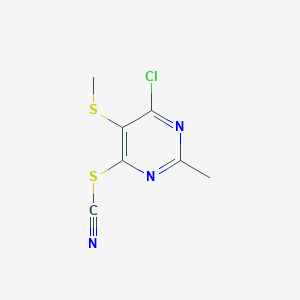

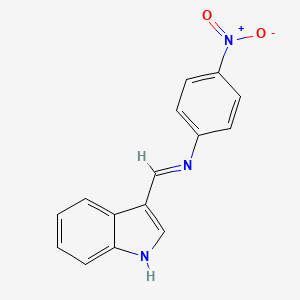
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
